![molecular formula C5H9NO2 B2931564 5,6-Dihydro-1,4-dioxin-2-ylmethanamine CAS No. 1114822-91-1](/img/structure/B2931564.png)
5,6-Dihydro-1,4-dioxin-2-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-1,4-dioxin-2-ylmethanamine is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine contains a total of 17 bonds, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 1 primary amine (aliphatic), and 2 ethers (aliphatic) .Physical And Chemical Properties Analysis
5,6-Dihydro-1,4-dioxin-2-ylmethanamine is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Hydrogenation
A study by Sukhorukov et al. (2008) explored the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, leading to a dynamic mixture of enamines and tetrahydro-2-furanamines. These compounds can be further transformed into 1,4-amino alcohols or isomeric dihydrofurans, depending on the reduction conditions. This research opens avenues for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Sukhorukov et al., 2008).
Neurokinin-1 Receptor Antagonist
Harrison et al. (2001) reported on an orally active, water-soluble neurokinin-1 receptor antagonist, highlighting its efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. This research demonstrates the therapeutic potential of derivatives of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine in treating neurological conditions (Harrison et al., 2001).
Synthesis of DNA Fragments
Schulhof et al. (1988) explored the synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis. This study contributes to our understanding of DNA damage and repair mechanisms, which is crucial for the development of new strategies for cancer treatment and prevention (Schulhof et al., 1988).
Epoxy Resins with Flame Retardancy
Wang et al. (2015) synthesized novel oxime sulfonate derivatives of 2'(2',6')-(Di)chloropicropodophyllotoxins as insecticidal agents, indicating the potential of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine derivatives in creating safer and more effective pest control solutions. Additionally, the development of phosphorus-containing flame retardants by Sun and Yao (2011) for epoxy resins showcases the utility of this compound in enhancing material safety and performance (Wang et al., 2015); (Sun & Yao, 2011).
Safety and Hazards
The safety information for 5,6-Dihydro-1,4-dioxin-2-ylmethanamine indicates that it is classified as dangerous, with hazard statements including H225 (highly flammable liquid and vapor), H302 (harmful if swallowed), and H314 (causes severe skin burns and eye damage) . Precautionary statements include recommendations for handling and storage, personal protection, and procedures to follow in case of accidental exposure .
Wirkmechanismus
Target of Action
The primary targets of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine are currently unknown. The compound’s interaction with biological systems and its potential targets are areas of ongoing research .
Biochemical Pathways
As research progresses, we may gain insights into the compound’s role in various biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 5,6-Dihydro-1,4-dioxin-2-ylmethanamine’s action are currently unknown. Understanding these effects requires further experimental studies .
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-3-5-4-7-1-2-8-5/h4H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEQSRJRQXDGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-1,4-dioxin-2-ylmethanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.